N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE
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Overview
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzothiazole ring, and a carboxamide group
Mechanism of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Benzothiazole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities similar to furan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated benzothiazole derivatives.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYL)-2-BENZOTHIAZOLECARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.
3-(FURAN-2-YL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNHKRZOQAJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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